Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-B]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-B]pyridine derivatives followed by esterification. One common method involves the bromination of thieno[2,3-B]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting brominated product is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, thiourea, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted thieno[2,3-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thieno[2,3-B]pyridine derivatives.
Hydrolysis: Formation of thieno[2,3-B]pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and ester group facilitate binding to the active site of the target enzyme or receptor, leading to inhibition of its activity. The thieno[2,3-B]pyridine core provides a rigid scaffold that enhances binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromothieno[2,3-B]pyridine-2-carboxylate
- Ethyl 6-methylpyridine-2-carboxylate
- Thieno[2,3-C]pyridine derivatives
Uniqueness
Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate is unique due to the presence of the bromine atom at the 6-position, which allows for specific chemical modifications and interactions. This distinguishes it from other similar compounds that may have different substitution patterns or functional groups .
Biological Activity
Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential bioactive properties. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and studies.
Chemical Structure and Properties
This compound is characterized by its unique thieno[2,3-b]pyridine core, which includes a bromine atom and an ethyl ester functional group. Its molecular formula is C10H8BrNO2S, with a molecular weight of approximately 286.14 g/mol. The presence of the bromine atom enhances its reactivity and potential biological interactions.
The synthesis typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. Reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at low temperatures to control yield and purity.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : It may act as an inhibitor for specific enzymes or receptors, modulating their activity through interactions facilitated by the bromine atom and the thieno ring.
- Halogen Bonding : The halogen bonding can enhance binding affinity to biological targets, potentially influencing protein or nucleic acid activity.
Antimicrobial Properties
Studies have indicated that compounds related to thieno[2,3-b]pyridine structures exhibit significant antimicrobial activity. This compound has been investigated for its potential as a bioactive molecule with both antibacterial and antifungal properties. Its structural features suggest it may inhibit various microorganisms effectively, although specific data on this compound remains limited .
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. For instance, derivatives of thieno[2,3-b]pyridine have shown promising results in inhibiting cancer cell proliferation in vitro. A related study demonstrated that certain derivatives could significantly reduce viable cell numbers in triple-negative breast cancer cell lines (MDA-MB-231) without adversely affecting non-tumorigenic cells (MCF-12A) at comparable concentrations. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Case Studies and Research Findings
- Inhibition Studies : A study focusing on new thieno[2,3-b]pyridine derivatives identified several compounds with significant cytotoxic effects against various cancer cell lines. These findings support the hypothesis that this compound may possess similar anticancer properties due to its structural characteristics .
- Mechanistic Insights : Research has shown that certain derivatives interact with cellular pathways involved in cell cycle regulation and apoptosis. Although specific studies on this compound are still emerging, related compounds have demonstrated mechanisms involving cell cycle arrest and modulation of apoptotic markers without triggering cell death through apoptosis pathways .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Bromine at position 3 | Potential antimicrobial and anticancer effects |
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate | Chlorine instead of bromine | Altered reactivity; less potent in some assays |
Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate | Different arrangement | Distinct chemical behavior affecting biological activity |
Properties
Molecular Formula |
C10H8BrNO2S |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3 |
InChI Key |
WVRQDKURXHDUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(C=C2)Br |
Origin of Product |
United States |
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